![molecular formula C10H8O4 B3051925 2-Phenyl-1,3-dioxane-4,6-dione CAS No. 3709-16-8](/img/structure/B3051925.png)
2-Phenyl-1,3-dioxane-4,6-dione
Overview
Description
2-Phenyl-1,3-dioxane-4,6-dione is an organic compound . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
Several kinds of 1,3-dioxane-4,6-diones have been synthesized from malonic acid and ketones using boric acid as a catalyst . The present method does not involve any hazardous organic solvents, it gives some notable advantages such as mild reaction conditions, short reaction time, less catalyst dosage, and high yields .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-dioxane-4,6-dione is characterized by a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Chemical Reactions Analysis
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .Physical And Chemical Properties Analysis
2-Phenyl-1,3-dioxane-4,6-dione is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone .Scientific Research Applications
Synthesis and Chemical Properties
2-Phenyl-1,3-dioxane-4,6-dione is explored in various synthetic pathways. For instance, Saidi, Shaterian, and Sheibani (2000) describe a general procedure for synthesizing 5-phenyl-1,3-dioxane-4,6-dione derivatives. This process involves cycloaddition and transformation to produce the final products, showcasing the molecule's utility in synthetic chemistry due to its rigid cyclic structure and ease of hydrolysis (Saidi, Shaterian, & Sheibani, 2000).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of 2-Phenyl-1,3-dioxane-4,6-dione derivatives have been a subject of study. Coppernolle et al. (2010) analyzed the structures of two 5-R derivatives of this compound. They found that the dioxanedione ring typically adopts a boat conformation, which is significant for understanding the chemical behavior and potential applications of these molecules (Coppernolle et al., 2010).
Application in Organic Chemistry
In organic chemistry, 2-Phenyl-1,3-dioxane-4,6-dione finds use in various reactions and transformations. Lin, Xu, and Liao (2013) reported the solvent-free synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones, highlighting its role in green chemistry due to the avoidance of toxic catalysts and solvents (Lin, Xu, & Liao, 2013).
Role in Polymerization and Material Science
The compound is also relevant in material science, particularly in the field of polymerization. For example, Pounder and Dove (2010) explored its use in the ring-opening polymerization of cyclic esters derived from l-malic acid. This research underscores its potential in developing new polymeric materials (Pounder & Dove, 2010).
Mechanism of Action
properties
IUPAC Name |
2-phenyl-1,3-dioxane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDGWTZFJKFKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359038 | |
Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-dioxane-4,6-dione | |
CAS RN |
3709-16-8 | |
Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.